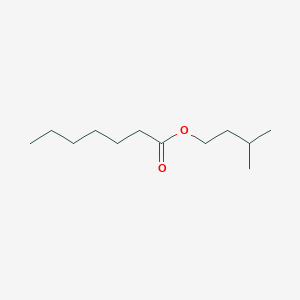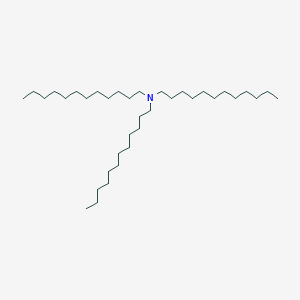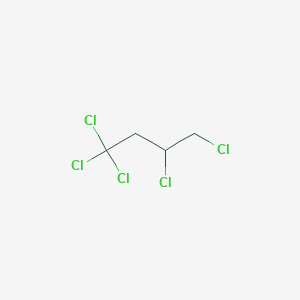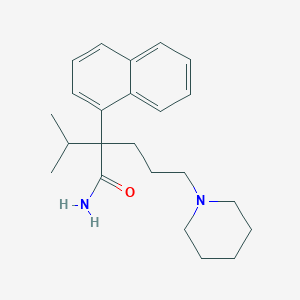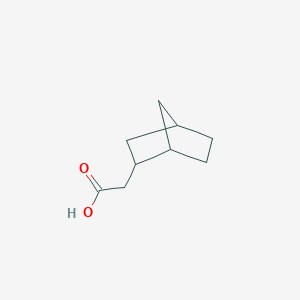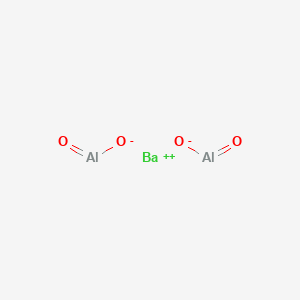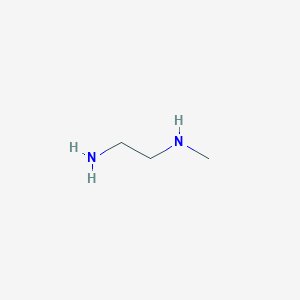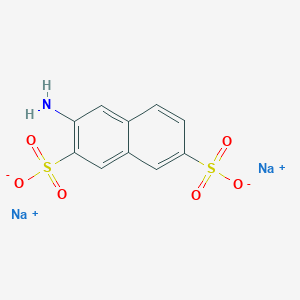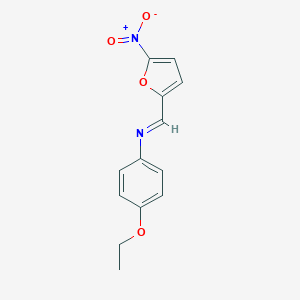
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- is an organic compound that has been extensively studied in the field of scientific research. It is commonly referred to as "ENFM" and is a member of the furfural family of compounds. ENFM has been found to have a variety of potential applications in the field of medicinal chemistry, including as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of ENFM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. ENFM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, ENFM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
ENFM has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, ENFM has been shown to exhibit antioxidant and anti-inflammatory properties. ENFM has also been found to have a positive effect on cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ENFM in lab experiments is its potent anti-cancer activity. ENFM has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using ENFM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on ENFM. One area of focus could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further research could be conducted to better understand the mechanism of action of ENFM and to identify potential targets for therapeutic intervention. Finally, ENFM could be further investigated as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
ENFM can be synthesized through a multi-step process involving the reaction of furfural with ethylamine and nitromethane. This reaction results in the formation of a Schiff base, which can then be reduced to form ENFM. The synthesis of ENFM requires careful control of reaction conditions and the use of specialized equipment to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
ENFM has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. ENFM has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, ENFM has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
13410-72-5 |
|---|---|
Nombre del producto |
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- |
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O4/c1-2-18-11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)15(16)17/h3-9H,2H2,1H3 |
Clave InChI |
JFMSMXJCEBXCJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



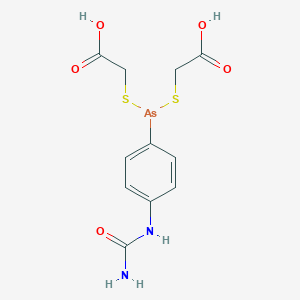
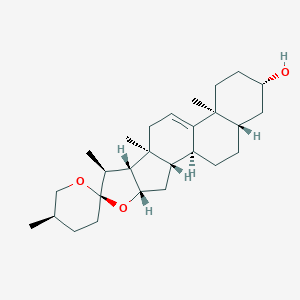
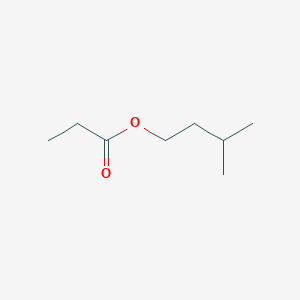
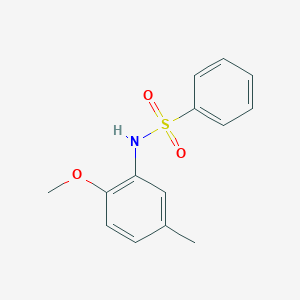
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

